Nickel sulfate

Electroplating Nickel deposition Current efficiency

Sourcing nickel sulfate for electroplating often involves balancing cost against deposition performance, especially at lower current densities where chloride alternatives underperform. Nickel sulfate hexahydrate from BenchChem is the optimal Ni²⁺ source for Watts baths, delivering superior deposit thickness at current densities below 26.7 A/dm². This ensures uniform, bright finishes for automotive and consumer goods. Procure with confidence, backed by consistent quality and reliable global logistics.

Molecular Formula NiSO4
NiO4S
Molecular Weight 154.76 g/mol
CAS No. 7786-81-4
Cat. No. B1195911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel sulfate
CAS7786-81-4
Synonymsnickel sulfate
nickel sulfate heptahydrate
nickel sulfate hexahydrate
nickel sulfate hexahydrate-(2)H-labeled cpd
nickel sulfate hydrate
nickel sulfate monohydrate
Molecular FormulaNiSO4
NiO4S
Molecular Weight154.76 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-].[Ni+2]
InChIInChI=1S/Ni.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2
InChIKeyLGQLOGILCSXPEA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.3 to 27.7 % weight % at 68 °F (NTP, 1992)
VERY SOL IN AMMONIUM HYDROXIDE /HEXAHYDRATE/
29.3 G/100 CC WATER @ 0 °C
83.7 G/100 CC WATER @ 100 °C
INSOL IN ALCOHOL, ETHER, ACETONE
0.11% WT IN METHANOL @ 35 °C
For more Solubility (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 29.3 (freely soluble)

Nickel Sulfate: Chemical Class and Industrial Overview


Nickel sulfate (NiSO₄) is an inorganic nickel(II) salt that exists in anhydrous, hexahydrate, and heptahydrate forms, with the hexahydrate (NiSO₄·6H₂O) being the most common commercial grade [1]. This highly water-soluble salt (625 g/L at 20°C for hexahydrate) serves as the primary source of Ni²⁺ ions for a wide range of industrial processes [2]. It is a Group 1 carcinogen (IARC) and classified as Carc. 1A under CLP regulations, imposing stringent occupational exposure controls [3]. As a sulfate salt, it occupies a distinct position among nickel compounds, balancing cost, availability, and functional performance differently than chloride, nitrate, acetate, or sulfamate analogs, which informs procurement decisions across electroplating, battery manufacturing, catalysis, and chemical intermediate applications.

1
Primary Ni²⁺ Source
High water solubility (hexahydrate) enables dissolution-based workflows across electroplating, battery precursor synthesis, and catalyst preparation.
2
Regulatory Classification
Group 1 carcinogen (IARC) / Carc. 1A (CLP) requires stringent occupational exposure controls and waste handling, influencing total procurement cost.
3
Sulfate Salt Profile
Balances cost, availability, and functional performance differently than chloride, sulfamate, or acetate analogs; selection depends on application-specific deposition, purity, and stress requirements.

Nickel Sulfate vs. Analogs: Substitution Risks


Substituting nickel sulfate with another soluble nickel salt (e.g., nickel chloride, nickel sulfamate, or nickel acetate) without process revalidation introduces material risk due to fundamentally different electrochemical, physical, and toxicological profiles. These differences manifest as measurable variations in deposition efficiency, internal stress of plated coatings, crystallization behavior, impurity tolerance in high-purity applications, and even regulatory hazard classification [1]. As demonstrated in the quantitative evidence below, what appears to be a simple anion swap alters critical performance parameters by as much as 30–80% in electroplating efficiency, produces orders-of-magnitude differences in coating stress, and yields divergent outcomes in catalyst phase purity [2]. The following evidence guide quantifies these differentiation dimensions to support scientifically grounded procurement and formulation decisions.

Anion-Dependent Performance Shift
Replacing sulfate with chloride or sulfamate can alter nickel deposition efficiency and coating internal stress by measurable margins; reported differences exceed 30% in voltage and produce order-of-magnitude stress variations.
Application-Specific Purity Risk
Nickel sulfate may produce impure Ni₂P phases in direct catalyst synthesis, while acetate yields pure phase. In battery precursor synthesis, sulfate enables precise stoichiometry that mixed hydroxide alternatives may not replicate without adjustment.
Regulatory Hazard Class Mismatch
Nickel sulfate (Group 1 carcinogen) differs from metallic nickel (Group 2B); occupational exposure limits and handling costs vary significantly among nickel compounds, affecting total cost of substitution.

Nickel Sulfate: Quantitative Differentiation Evidence


Deposition Efficiency: Sulfate-Only vs. Sulfate-Chloride Baths

A head-to-head electroplating comparison demonstrates that a pure nickel sulfate solution achieves lower nickel deposition efficiency compared to a combined sulfate-chloride electrolyte. The combined sulfate-chloride system reduced operating voltage by more than 30% relative to sulfate-only solution and maintained deposition efficiency consistently above 80% [1]. This indicates that nickel sulfate alone is not the optimal choice for high-efficiency deposition; rather, its value in electroplating derives from its role as the primary nickel ion reservoir in Watts-type baths where chloride is added specifically to enhance anode corrosion and efficiency [2].

Deposition Efficiency
Head-to-head
Combined sulfate-chloride electrolyte reduced operating voltage by >30% and maintained efficiency above 80%, compared to sulfate-only baseline.
Sulfate alone is a suboptimal standalone plating solution; its industrial value emerges when combined with chloride in Watts-type formulations.
Source: direct electroplating comparison, 15 g/L chloride, 0.07 A/cm².
Electroplating Nickel deposition Current efficiency

Deposit Mass: Chloride vs. Sulfate Electroplating

In a direct comparative electroplating study conducted in 2024, nickel chloride hexahydrate (NiCl₂·6H₂O) demonstrated 25–30% higher nickel deposition mass compared to nickel sulfate hexahydrate (NiSO₄·6H₂O) under identical plating conditions [1]. However, the study also revealed a critical crossover: at lower current densities (13.3 and 20 A/dm²), nickel sulfate produced greater thickness increase than chloride, with chloride only becoming superior at current densities exceeding 26.7 A/dm². This current-density-dependent performance defines specific application windows where nickel sulfate remains the technically appropriate choice despite lower absolute deposition mass at higher current densities.

Deposit Mass & Current Density
Head-to-head
NiCl₂·6H₂O deposited 25–30% more nickel overall, but NiSO₄·6H₂O produced greater thickness increase at low–medium current densities (13.3–20 A/dm²); crossover above 26.7 A/dm² favored chloride.
Nickel sulfate retains a defined operational window for processes requiring lower current density; procurement should align with specific plating parameters.
Source: direct electroplating comparison, 2024, current density range 13.3–26.7 A/dm².
Electroplating Nickel deposition Comparative study

Coating Internal Stress: Sulfate vs. Sulfamate Baths

Nickel sulfamate electroplating baths produce coatings with significantly lower internal stress compared to deposits from conventional nickel sulfate (Watts) baths [1]. Nickel sulfamate enables deposition of 99.9% pure nickel layers with inherently lower internal stress, making it the preferred choice for engineering applications requiring dimensional stability and resistance to stress cracking [2]. Conversely, nickel sulfate baths produce thinner, less pure deposits and are primarily selected for decorative applications where bright finish and lower cost outweigh the need for low-stress, high-purity engineering coatings. Notably, nickel sulfamate baths also achieve high current efficiency (>90%) alongside low internal stress [3].

Coating Internal Stress
Cross-study
Nickel sulfamate baths yield 99.9% pure nickel with low internal stress and >90% current efficiency; sulfate (Watts) baths produce higher stress, thinner, less pure deposits.
Sulfate is cost-effective for decorative applications; sulfamate is essential when low stress and high purity are required.
Source: multiple studies on sulfamate vs. sulfate electroplating.
Electroplating Internal stress Coating properties

NMC 811 Cathode Precursor: Sulfate vs. Mixed Hydroxide

In a comparative study of NMC 811 cathode precursor synthesis, nickel sulfate and mixed nickel–cobalt hydroxide precipitate (MHP) were evaluated as nickel sources via the coprecipitation method [1]. The nickel sulfate-derived precursor enabled precise stoichiometric control, achieving the target Ni:Mn:Co molar ratio of 0.8:0.1:0.1 with high fidelity [2]. This level of compositional control is critical for high-nickel cathode materials such as NMC 811, where maximizing energy density depends on tight impurity control and consistent nickel content [3]. The study highlights nickel sulfate as the established benchmark precursor for battery-grade cathode material synthesis, particularly where raw material purity directly correlates with electrochemical performance.

NMC 811 Stoichiometry
Head-to-head
Nickel sulfate-derived precursor achieved precise Ni:Mn:Co molar ratio of 0.8:0.1:0.1 via coprecipitation; mixed hydroxide precipitate evaluated as alternative.
Nickel sulfate enables the stoichiometric fidelity required for high-nickel cathode materials; it serves as the benchmark precursor for battery-grade synthesis.
Source: comparative precursor study, XRD and elemental analysis confirmation.
Lithium-ion battery NMC 811 cathode Precursor synthesis

Phase Purity in Ni₂P Synthesis: Sulfate vs. Acetate

In the synthesis of Ni₂P hydrodesulfurization catalysts, the choice of nickel precursor salt critically determines product phase purity. A systematic study comparing nickel nitrate, oxide, sulfate, chloride, and acetate revealed that unsupported nickel nitrate, sulfate, chloride, and oxide all produced impure Ni₂P phases, whereas only nickel acetate yielded pure Ni₂P [1]. Consequently, Ni₂P/Al₂O₃ catalysts were prepared from nickel acetate for subsequent activity testing in dibenzothiophene hydrodesulfurization . This finding defines nickel sulfate as unsuitable for applications requiring direct conversion to pure Ni₂P phases without additional purification steps.

Ni₂P Phase Purity
Head-to-head
Nickel sulfate, nitrate, chloride, and oxide all produced impure Ni₂P phases; only nickel acetate yielded pure Ni₂P under phosphidation at 300–330°C.
Sulfate is unsuitable for direct Ni₂P catalyst synthesis where phase purity is critical; acetate is the required precursor.
Source: systematic precursor comparison, XRD analysis.
Catalysis Hydrodesulfurization Ni₂P synthesis

Carcinogenicity Classification: Sulfate vs. Metallic Nickel

Under the IARC Monographs evaluation, nickel sulfate is classified with sufficient evidence for carcinogenicity in humans and is included in Group 1 (carcinogenic to humans) along with other nickel compounds [1]. In contrast, metallic nickel is classified as Group 2B (possibly carcinogenic to humans) based on inadequate human evidence but sufficient animal evidence [2]. Under EU CLP regulations, nickel sulfate is classified as Carc. 1A (known human carcinogen by inhalation) [3]. Among soluble nickel salts (sulfate, chloride, acetate), all share similar high acute toxicity but are considered less potently carcinogenic than sparingly soluble nickel sulfides [4]. This classification hierarchy mandates distinct occupational exposure controls and regulatory compliance requirements that directly impact procurement and handling costs.

Carcinogenicity Class
Class-level
Nickel sulfate: IARC Group 1 (sufficient human evidence); metallic nickel: Group 2B; soluble salts share similar acute toxicity but lower carcinogenic potency than sulfides.
Regulatory classification drives exposure controls and handling costs; substitution among nickel compounds can change the hazard profile.
Source: IARC Monographs Volume 49; classification-based inference.
Toxicology Carcinogenicity Occupational safety

Nickel Sulfate: Industrial and Research Applications


Watts Electroplating for Decorative Finishing

Nickel sulfate is the primary nickel ion source in Watts nickel plating baths, which are the industry standard for decorative and general-purpose nickel electroplating. As established in Section 3, nickel sulfate baths produce bright finishes suitable for aesthetic applications in automotive trim, consumer goods, and architectural hardware [1]. While sulfate-only baths exhibit lower deposition efficiency than sulfate-chloride combinations, the Watts formulation (nickel sulfate + nickel chloride + boric acid) achieves approximately 98% cathodic current efficiency for nickel deposition at normal plating current densities [2]. This application scenario prioritizes nickel sulfate for its cost-effectiveness and bright finish characteristics, reserving nickel sulfamate for high-precision engineering applications requiring low internal stress.

Battery-Grade Precursor for NMC/NCA Cathodes

Nickel sulfate serves as the critical precursor for manufacturing nickel-rich cathode materials in lithium-ion batteries, specifically NMC (nickel-manganese-cobalt) and NCA (nickel-cobalt-aluminum) chemistries [1]. As demonstrated in Section 3, nickel sulfate enables precise stoichiometric control (Ni:Mn:Co ratio of 0.8:0.1:0.1) in coprecipitation synthesis of NMC 811 precursors [2]. Battery-grade nickel sulfate demands exceptionally tight impurity specifications due to the direct correlation between precursor purity and final cathode electrochemical performance [3]. Recent advancements in nickel sulfate crystallization and purification processes continue to support efficient production of high-nickel cathode materials for electric vehicle and energy storage applications [4].

Chemical Intermediate for Nickel Salts and Catalysts

Nickel sulfate functions as an economical starting material for preparing other nickel compounds and catalysts. While Section 3 demonstrated that nickel sulfate is unsuitable for direct Ni₂P catalyst synthesis (nickel acetate is required for pure Ni₂P), it remains a valuable precursor for nickel-based electrocatalysts for oxygen evolution reactions, Ni-doped photocatalytic materials (e.g., TiO₂ nanoparticles for organic pollutant degradation), and spherical silica particles with nickel coatings for ceramic and catalytic applications [1]. The high water solubility (293 g/L at 20°C for anhydrous form; 625 g/L for hexahydrate) facilitates dissolution-based synthesis routes [2].

Electroplating at Low-to-Medium Current Densities

The direct comparative evidence in Section 3 revealed a critical current-density crossover: nickel sulfate hexahydrate produces greater deposit thickness increase than nickel chloride at lower current densities (13.3 and 20 A/dm²), with chloride becoming superior only above 26.7 A/dm² [1]. This defines a specific operational window where nickel sulfate is the technically appropriate choice for electroplating processes operating at low-to-medium current densities. Procurement decisions for such operations should prioritize nickel sulfate over chloride-based electrolytes to optimize thickness uniformity and deposition economics within this current density range.

Application
Selection Property
Validation Focus
Decorative Electroplating (Watts Baths)
Bright finish formulation with chloride co-addition
Deposition efficiency and coating stress optimization
NMC/NCA Cathode Precursor
Stoichiometric control in coprecipitation
Elemental ratio fidelity and impurity specification compliance
Chemical Intermediate
High water solubility for dissolution-based synthesis
Phase purity outcomes in downstream catalyst or material preparation
Low–Medium Current Density Plating
Current-density-dependent thickness advantage
Thickness uniformity at plating currents below crossover threshold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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